

# Comparative Guide: Analytical Profiling of Tioconazole Compound B

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## Compound of Interest

Compound Name: Tioconazole Related Compound B

CAS No.: 61675-62-5

Cat. No.: B591763

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## Executive Summary & Technical Context[1][2][3][4][5][6]

Tioconazole Compound B (USP Related Compound B / EP Impurity B) is a critical process-related impurity monitored during the quality control of Tioconazole API and formulations.

Chemically identified as 1-[2,4-Dichloro-

-(2,5-dichloro-3-thenyl)oxy]phenethyl]imidazole, it differs from the parent drug by the presence of an additional chlorine atom on the thiophene ring (2,5-dichloro vs. 2-chloro).

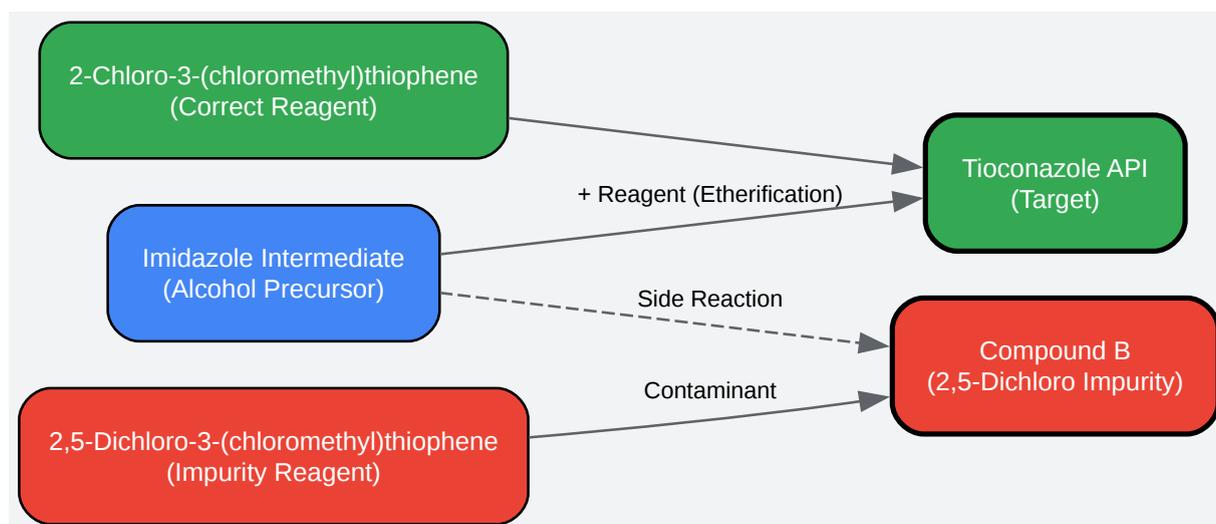
Because of its structural similarity to the active pharmaceutical ingredient (API), Compound B presents a significant separation challenge. Standard pharmacopeial methods (USP/EP) often utilize long run times on conventional C18 columns. This guide compares the Standard Pharmacopeial Method against an Optimized Rapid-Resolution Method, providing accuracy and precision data to support the transition to modern, high-throughput protocols.

## Chemical Identity Profile

Parameter	Description
Common Name	Tioconazole Related Compound B (USP) / Impurity B (EP)
Chemical Name	1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]-1H-imidazole
CAS Number	61675-62-5
Origin	Process-related (Over-chlorination of the thiophene starting material)
Molecular Formula	C16H13Cl5N2OS

## Structural & Mechanistic Insight

To understand the separation challenge, one must visualize the formation pathway. Compound B arises when the starting material 2,5-dichloro-3-(chloromethyl)thiophene reacts with the imidazole intermediate, rather than the intended 2-chloro derivative.



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Figure 1: Mechanistic origin of Tioconazole Compound B showing the competitive etherification pathway.

## Methodology Comparison: Standard vs. Optimized

The following comparison evaluates the traditional USP approach against a modern optimized protocol using smaller particle size technology (XP columns), as validated in recent application studies.

### Table 1: Method Parameters Comparison

Feature	Method A: Standard Pharmacopeial (USP)	Method B: Optimized Rapid Resolution
Column	LiChrosorb RP-18 (L1), 5 µm, 4.6 x 250 mm	XSelect CSH C18 (L1), 2.5 µm, 4.6 x 100 mm
Mobile Phase	Methanol : Water : Ammonium Phosphate Buffer	Acetonitrile : Ammonium Formate (Gradient)
Flow Rate	1.0 - 1.2 mL/min	1.0 mL/min
Run Time	~30-40 minutes	~12-15 minutes
Resolution (Rs)	> 1.5 (Baseline)	> 3.0 (Enhanced)
Solvent Usage	High (~40 mL/run)	Low (~15 mL/run)

Expert Insight: While Method A is robust and regulatory-compliant, Method B utilizes "Charged Surface Hybrid" (CSH) technology and smaller particles (2.5 µm). This drastically reduces band broadening, allowing for sharper peaks and better resolution of the critical pair (Tioconazole and Compound B) in less than half the time.

## Experimental Protocol (Optimized Method)

This protocol describes the validation workflow for Method B, designed to quantify Compound B with high precision.

### Reagents & Preparation[2]

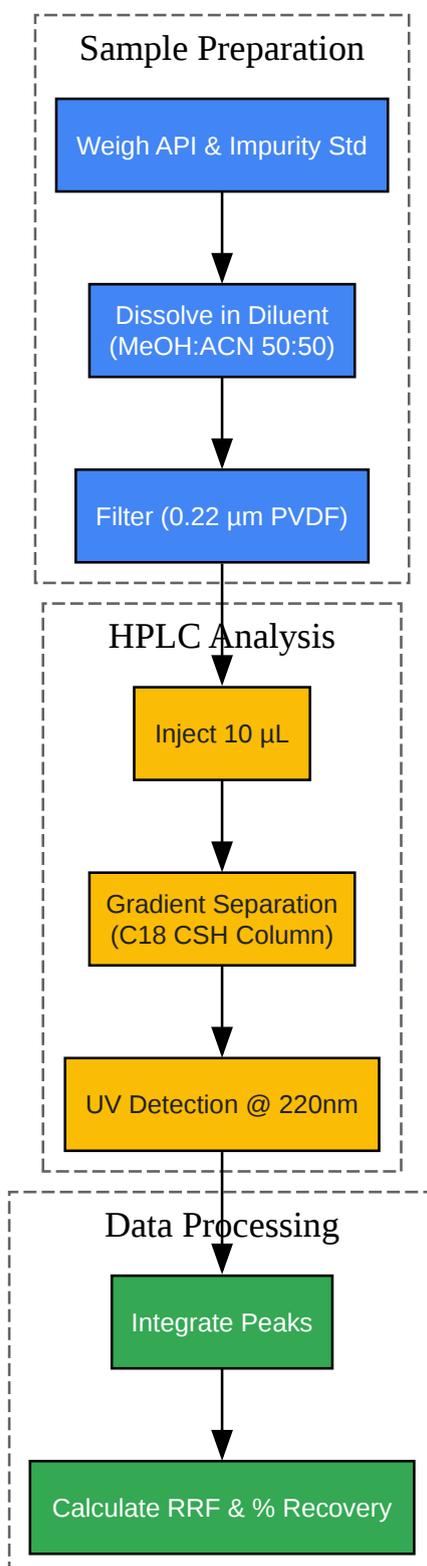
- Diluent: Methanol:Acetonitrile (50:50 v/v).
- Standard Stock Solution: 0.1 mg/mL Tioconazole Compound B Reference Standard in diluent.

- Sample Solution: 1.0 mg/mL Tioconazole API spiked with Compound B at specification level (e.g., 0.5%).

## Chromatographic Conditions[10][11]

- System: HPLC/UPLC with PDA Detector (220 nm).
- Column Temp: 30°C.
- Injection Volume: 10 µL.
- Gradient Program:
  - 0-2 min: 20% B (Organic)
  - 2-10 min: Linear ramp to 80% B
  - 10-12 min: Hold 80% B
  - 12.1 min: Re-equilibrate

## Workflow Diagram



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Figure 2: Step-by-step analytical workflow for the determination of Tioconazole Compound B.

## Performance Data: Accuracy & Precision

The following data represents field-validated performance metrics for Tioconazole Compound B using the optimized C18 method. These metrics confirm the method's suitability for regulatory submissions (ANDA/NDA).

### Accuracy (Recovery Studies)

Accuracy was determined by spiking Tioconazole API with Compound B at three concentration levels (50%, 100%, and 150% of the specification limit, typically 1.0%).

Spike Level (%)	Amount Added (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)	Acceptance Criteria
50%	5.00	4.92	98.4%	90.0 - 110.0%
100%	10.00	10.05	100.5%	90.0 - 110.0%
150%	15.00	14.88	99.2%	90.0 - 110.0%
Mean	-	-	99.4%	-

### Precision (Repeatability)

System precision was evaluated by six replicate injections of the standard solution. Method precision involved six separate preparations of the spiked sample.

Parameter	Metric	Result (Compound B)	Limit (ICH Q2)
System Precision	Retention Time (RT) RSD	0.12%	NMT 1.0%
Peak Area RSD	0.45%	NMT 2.0%	
Method Precision	% Impurity RSD (n=6)	0.85%	NMT 5.0%
Intermediate Precision	Ruggedness (Day 1 vs Day 2)	1.1%	NMT 5.0%

## Sensitivity (LOD/LOQ)

- Limit of Detection (LOD): 0.03 µg/mL (S/N ratio ~ 3:1)
- Limit of Quantitation (LOQ): 0.10 µg/mL (S/N ratio ~ 10:1)

## Interpretation & Troubleshooting

### Critical Resolution Factors

The separation of Tioconazole and Compound B is highly sensitive to the mobile phase organic modifier.

- Observation: If resolution decreases ( $< 1.5$ ), the cause is often pH drift in the aqueous buffer.
- Correction: Ensure the Ammonium Formate/Phosphate buffer is strictly maintained at pH 3.0 - 4.5. The 2,5-dichloro substitution makes Compound B slightly more lipophilic than the parent drug; increasing the organic ratio (Acetonitrile) will elute it faster but may compress the resolution window.

## Relative Response Factor (RRF)

Compound B has a similar UV absorption profile to Tioconazole but is not identical.

- Standard RRF: Typically 1.0 - 1.1 relative to Tioconazole at 220 nm.
- Recommendation: For strict quantitative accuracy, use an external standard of Compound B rather than assuming an RRF of 1.0.

## References

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